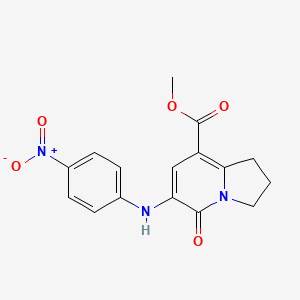
Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a nitrophenylamino group, a carboxylate ester, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-nitroaniline with an appropriate ketoester under acidic or basic conditions to form the intermediate. This intermediate undergoes cyclization to form the indolizine core, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenylamino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitrophenylamino group allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Similar structure but with an amino group instead of a nitrophenylamino group.
Methyl 6-(4-chlorophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Similar structure but with a chlorophenylamino group instead of a nitrophenylamino group.
Eigenschaften
CAS-Nummer |
612065-20-0 |
|---|---|
Molekularformel |
C16H15N3O5 |
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
methyl 6-(4-nitroanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-24-16(21)12-9-13(15(20)18-8-2-3-14(12)18)17-10-4-6-11(7-5-10)19(22)23/h4-7,9,17H,2-3,8H2,1H3 |
InChI-Schlüssel |
MOCCIPSEZUMLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
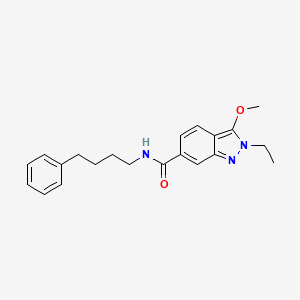
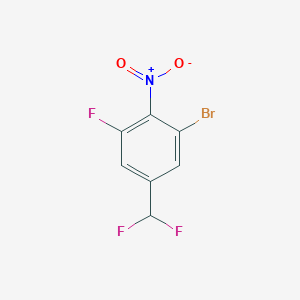
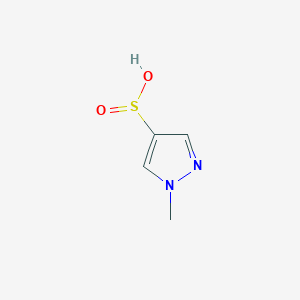

![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
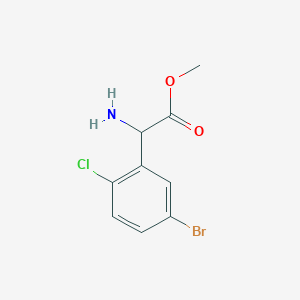
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)

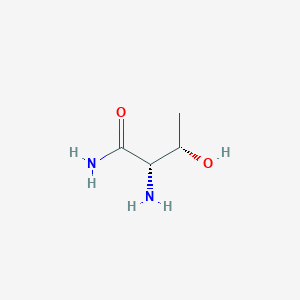
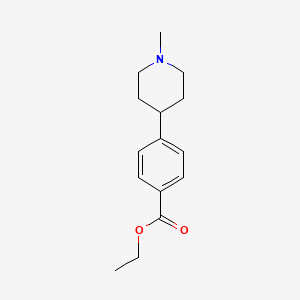
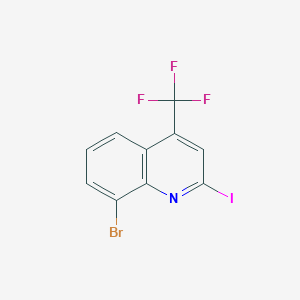
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
